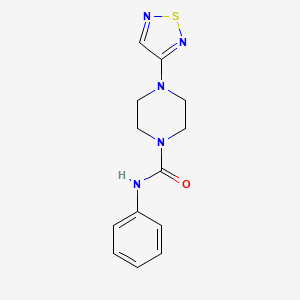![molecular formula C15H17FN4O B6440520 N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2549010-58-2](/img/structure/B6440520.png)
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide (FMP) is a novel azetidine-1-carboxamide derivative that has been studied for its potential to act as a new therapeutic agent. FMP has been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor activities. FMP has been studied in several different experimental systems, including in vitro and in vivo models, in order to better understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been shown to modulate the activity of several different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has also been found to have anti-inflammatory, antiviral, and antitumor activities, although the exact mechanisms by which it exerts these activities are not yet known.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been shown to modulate the activity of several different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has also been found to have anti-inflammatory, antiviral, and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide in laboratory experiments include its relatively low cost and its ability to modulate the activity of several different neurotransmitter receptors. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been found to have anti-inflammatory, antiviral, and antitumor activities. The main limitation of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research on N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide should focus on further elucidating its mechanism of action and potential therapeutic applications. In addition, further studies should be conducted to investigate the potential of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide as an inhibitor of cytochrome P450 enzymes. Finally, further studies should be conducted to investigate the potential of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide to modulate the activity of neurotransmitter receptors.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been reported in several studies. The most common method of synthesis involves the reaction of 4-fluorophenyl isocyanate with 4-methyl-1H-pyrazol-1-ylmethanol in the presence of anhydrous sodium carbonate. The reaction yields N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide as a white solid in yields of up to 95%. Other synthetic methods have been reported, including the reaction of 4-fluorophenyl isocyanate with 4-methyl-1H-pyrazol-1-ylmethanol in the presence of sodium methoxide, and the reaction of 4-fluorophenyl isocyanate with 4-methyl-1H-pyrazol-1-ylmethanol in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been studied in a variety of scientific research applications. It has been studied as a potential anti-inflammatory agent, antiviral agent, and antitumor agent. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been studied as a potential inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has also been studied for its potential to modulate the activity of several different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-6-17-20(7-11)10-12-8-19(9-12)15(21)18-14-4-2-13(16)3-5-14/h2-7,12H,8-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKDMROINFAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B6440437.png)
![4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B6440444.png)
![2-(benzyloxy)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B6440446.png)
![3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6440454.png)

![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6440458.png)
![4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6440466.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6440481.png)
![3-(3-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B6440482.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B6440485.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B6440491.png)
![1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440497.png)
![1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6440512.png)
![N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B6440517.png)